

Genotoxic Potential Assessment of Riociguat Impurities: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Riociguat Impurity I	
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Disclaimer: The following technical guide is a hypothetical case study for illustrative purposes. The quantitative data and specific experimental details presented herein are representative examples based on established scientific principles for genotoxicity assessment and are not based on publicly available data for Riociguat impurities.

Introduction

Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway, approved for the treatment of pulmonary hypertension.[1] The safety and purity of the final pharmaceutical product are of paramount importance. During the synthesis and storage of Riociguat, impurities may arise. According to the ICH M7 guideline, impurities with the potential for genotoxicity must be identified, assessed, and controlled to limit the potential carcinogenic risk.[2][3][4][5][6][7][8] This guide provides a comprehensive overview of the genotoxic potential assessment of hypothetical Riociguat impurities, detailing the experimental protocols and data interpretation in line with current regulatory expectations.

Riociguat itself has been demonstrated to be negative in the standard battery of genotoxicity assays. This guide will focus on the hypothetical assessment of two potential degradation products identified in stress stability studies of Riociguat:

• Impurity A: 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine (An alkaline degradation product)[9][10][11]



• Impurity B: methyl 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,6-diaminopyrimidin-5-ylmethylcarbamate-N-oxide (An oxidative degradation product)[9][10][11]

Regulatory Framework and Hazard Assessment

The assessment of genotoxic impurities is guided by the ICH M7 guideline, which outlines a risk-based approach.[2][3][4][5][6][7][8] The first step is a hazard assessment to classify impurities based on their mutagenic potential.

(Q)SAR (Quantitative) Structure-Activity Relationship models are computational tools used to predict the mutagenic potential of a chemical based on its structure. Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, are typically employed.

Hypothetical (Q)SAR Assessment of Riociguat Impurities:

Impurity	(Q)SAR Model 1 (Expert Rule- Based)	(Q)SAR Model 2 (Statistical- Based)	ICH M7 Class (Initial)	Recommendati on
Impurity A	Positive (Aromatic amine)	Equivocal	Class 3	Proceed to in vitro testing
Impurity B	Negative	Negative	Class 5	Control as a non- mutagenic impurity

Based on this hypothetical in silico assessment, Impurity A is classified as a Class 3 impurity, warranting further experimental testing to determine its mutagenic potential. Impurity B is classified as a Class 5 impurity and can be controlled according to ICH Q3A/B guidelines.

Experimental Genotoxicity Assessment of Impurity A

A standard battery of in vitro genotoxicity tests is conducted to evaluate the mutagenic potential of Impurity A.

Foundational & Exploratory





The Ames test is a widely used method to assess a chemical's ability to induce gene mutations in bacteria.[7]

Experimental Protocol: Ames Test for Impurity A

- Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
- Method: Plate incorporation method.
- Metabolic Activation: With and without a post-mitochondrial fraction (S9) from Aroclor 1254induced rat liver.
- Test Concentrations: 0.5, 1.5, 5, 15, 50, 150, 500, 1500, 5000 μ g/plate .
- Controls:
 - Negative Control: Dimethyl sulfoxide (DMSO)
 - Positive Controls (-S9): Sodium azide (TA100, TA1535), 2-Nitrofluorene (TA98), 9-Aminoacridine (TA1537), Mitomycin C (WP2 uvrA).
 - Positive Controls (+S9): 2-Aminoanthracene (all strains).
- Procedure:
 - Impurity A is dissolved in DMSO.
 - 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9 mix or buffer are added to 2.0 mL of top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies per plate is counted.



Evaluation Criteria: A positive response is defined as a dose-related increase in the number
of revertant colonies and/or a reproducible twofold or greater increase in the number of
revertants at one or more concentrations compared to the negative control.

Hypothetical Ames Test Results for Impurity A

Strain	Metabolic Activation	Highest Non- Toxic Dose (µ g/plate)	Fold Increase over Control at Highest Non- Toxic Dose	Result
TA98	-S9	1500	1.2	Negative
+S9	500	1.5	Negative	
TA100	-S9	5000	1.1	Negative
+S9	1500	4.8	Positive	
TA1535	-S9	5000	0.9	Negative
+S9	1500	1.3	Negative	
TA1537	-S9	1500	1.0	Negative
+S9	500	1.4	Negative	
WP2 uvrA	-S9	5000	1.3	Negative
+\$9	1500	3.5	Positive	

Conclusion: Impurity A is considered mutagenic in the Ames test in the presence of metabolic activation. This classifies it as a mutagenic impurity under ICH M7.

The in vitro micronucleus test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[12][13][14][15]

Experimental Protocol: In Vitro Micronucleus Test for Impurity A

Test System: Human peripheral blood lymphocytes (HPBLs).



- Metabolic Activation: With and without S9 mix.
- Treatment Duration: 4 hours (+S9 and -S9) and 24 hours (-S9).
- Test Concentrations: Determined by a preliminary cytotoxicity assay (e.g., 1, 2.5, 5, 10, 20, 40 μg/mL).
- Controls:
 - Negative Control: DMSO
 - Positive Controls (-S9): Mitomycin C
 - Positive Controls (+S9): Cyclophosphamide
- Procedure:
 - HPBL cultures are treated with Impurity A at various concentrations.
 - Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
 - Cells are harvested, fixed, and stained.
 - At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- Evaluation Criteria: A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.

Hypothetical In Vitro Micronucleus Test Results for Impurity A



Treatment Duration	Metabolic Activation	Concentration (µg/mL)	% Micronucleate d Binucleated Cells	Result
4 hours	-S9	0 (Control)	0.8	
10	1.0	Negative		-
20	1.2		_	
40	1.3	_		
+\$9	0 (Control)	0.9	_	
5	2.5	Positive	_	
10	4.8	_	_	
20	8.2	_		
24 hours	-S9	0 (Control)	0.7	_
10	0.9	Negative		-
20	1.1			
40	1.0	_		

Conclusion: Impurity A is clastogenic in the in vitro micronucleus test in the presence of metabolic activation.

Risk Characterization and Control Strategy

Since Impurity A is positive in both the Ames and in vitro micronucleus assays, it is a confirmed mutagenic and clastogenic impurity. A control strategy must be established to limit patient exposure.

The acceptable intake of a mutagenic impurity is determined based on the Threshold of Toxicological Concern (TTC). For long-term treatment (>10 years), the TTC is 1.5 μ g/day .[16]

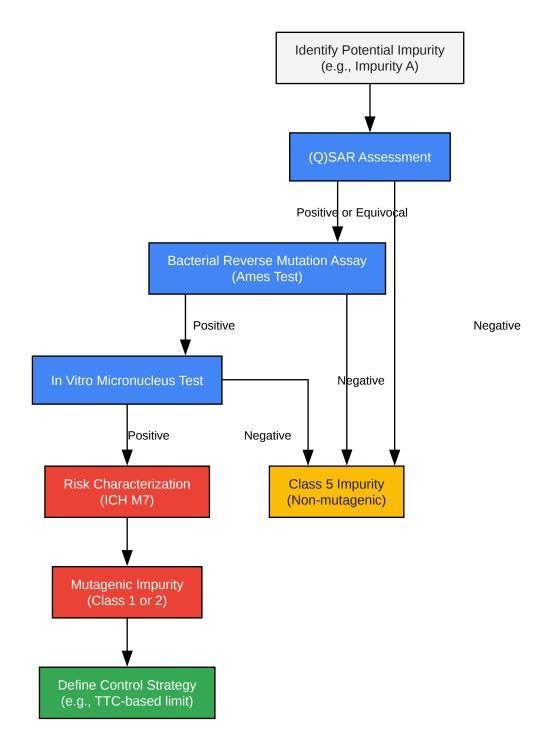
Control Strategy for Impurity A:



- Acceptable Limit: Based on the maximum daily dose of Riociguat (e.g., 7.5 mg), the concentration of Impurity A in the drug substance must be controlled to ensure the daily intake does not exceed 1.5 μg.
 - Limit = $(1.5 \mu \text{ g/day}) / (7.5 \text{ mg/day}) = 200 \text{ ppm}$.
- Analytical Method: A validated, sensitive analytical method (e.g., LC-MS) is required to quantify Impurity A at the specified limit.
- Process Control: The manufacturing process of Riociguat should be optimized to minimize the formation of Impurity A.

Visualizations

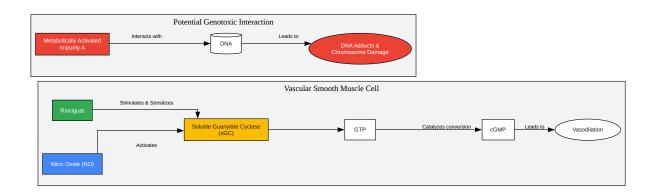




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Caption: Workflow for the genotoxic assessment of a pharmaceutical impurity.





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Caption: Riociguat's pharmacological pathway and a hypothetical genotoxic pathway for an impurity.

Conclusion

The genotoxic potential assessment of pharmaceutical impurities is a critical component of drug safety evaluation. This guide has outlined a systematic approach, based on ICH M7, for the hazard identification, risk characterization, and control of a hypothetical mutagenic impurity of Riociguat. Through a combination of in silico prediction and in vitro testing, the genotoxic risk can be effectively managed to ensure patient safety. While Riociguat itself is not genotoxic, this hypothetical case underscores the importance of evaluating all potential impurities in the final drug product.

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- To cite this document: BenchChem. [Genotoxic Potential Assessment of Riociguat Impurities: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15354456#genotoxic-potential-assessment-of-riociguat-impurities]

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